molecular formula C20H18S2 B344011 1,3-Bis(benzylsulfanyl)benzene

1,3-Bis(benzylsulfanyl)benzene

Cat. No.: B344011
M. Wt: 322.5 g/mol
InChI Key: SITBEHLMPPCGGW-UHFFFAOYSA-N
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Description

1,3-Bis(benzylsulfanyl)benzene is a sulfur-containing aromatic compound characterized by two benzylsulfanyl (–SCH₂C₆H₅) groups attached to a central benzene ring at the 1,3-positions. This structural motif confers unique electronic and steric properties, making it relevant in materials science, coordination chemistry, and synthetic organic chemistry.

Properties

Molecular Formula

C20H18S2

Molecular Weight

322.5 g/mol

IUPAC Name

1,3-bis(benzylsulfanyl)benzene

InChI

InChI=1S/C20H18S2/c1-3-8-17(9-4-1)15-21-19-12-7-13-20(14-19)22-16-18-10-5-2-6-11-18/h1-14H,15-16H2

InChI Key

SITBEHLMPPCGGW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=CC(=CC=C2)SCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=CC=C2)SCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

1,3-Bis[(naphthalen-2-ylsulfanyl)methyl]benzene

  • Substituents : Naphthalen-2-ylsulfanyl groups replace benzylsulfanyl, introducing bulkier aromatic systems.
  • Impact : Increased steric hindrance and extended π-conjugation compared to benzylsulfanyl derivatives. This may reduce solubility in polar solvents but enhance stability in polymeric or crystalline matrices .
  • Applications : Likely suited for applications requiring rigid, planar structures, such as organic semiconductors or ligands for metal-organic frameworks (MOFs).

3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one

  • Substituents: Methylsulfanyl (–SCH₃) and electron-withdrawing nitro (–NO₂) groups.
  • Impact : The nitro group creates an electron-deficient aromatic system, altering reactivity in nucleophilic substitution or redox reactions. Methylsulfanyl groups, being smaller than benzylsulfanyl, reduce steric effects but offer less π-stacking capability.
  • Notable Data: Shortened C–S bonds (1.746–1.750 Å) due to π-d interactions between sulfur and the conjugated enone system .
  • Applications : Precursor for heterocyclic ketene aminals, useful in synthesizing fused heterocycles for pharmaceuticals.

1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene

  • Substituents : Fluorine and trifluoromethyl (–CF₃) groups alongside benzylsulfanyl.
  • Impact: Fluorination enhances thermal stability and hydrophobicity.
  • Applications : Fluorinated compounds are valuable in agrochemicals and pharmaceuticals due to improved metabolic stability .

1,3-Bis(triphenylsilyl)benzene

  • Substituents : Triphenylsilyl (–SiPh₃) groups replace sulfanyl moieties.
  • Impact: Silicon-based substituents increase thermal stability and steric bulk.
  • Applications : Used in organic electronics and as a building block for siloxane-based polymers .

Physical and Electronic Properties

Compound Molecular Weight (g/mol) Key Substituents Melting Point (K) Solubility Trends
1,3-Bis(benzylsulfanyl)benzene* ~348.5 Benzylsulfanyl N/A Low polarity solvents
1,3-Bis[(naphthylsulfanyl)methyl]benzene ~452.6 Naphthylsulfanyl N/A Toluene, DCM
3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one 269.3 Methylsulfanyl, –NO₂ 435–437 Ethanol, acetone
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene ~300.3 Benzylsulfanyl, –F, –CF₃ N/A Chloroform, THF

*Estimated based on analogs.

Key Observations :

  • Melting Points : Nitro-substituted derivatives (e.g., 435–437 K ) exhibit higher melting points due to intermolecular hydrogen bonding (C–H⋯S/O interactions).
  • Solubility: Benzylsulfanyl and naphthylsulfanyl derivatives favor non-polar solvents, whereas methylsulfanyl analogs dissolve in polar aprotic solvents.

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